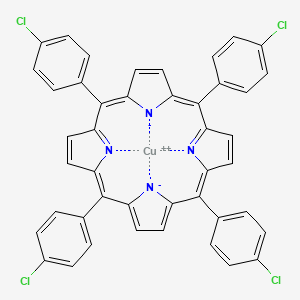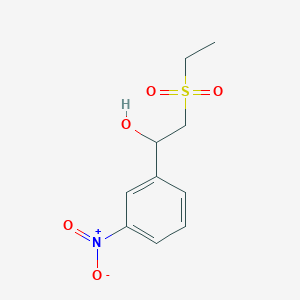
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol is an organic compound characterized by the presence of an ethylsulfonyl group, a nitrophenyl group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol typically involves the reaction of 3-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylsulfonyl group.
Major Products Formed
Oxidation: 2-(Ethylsulfonyl)-1-(3-nitrophenyl)acetaldehyde or 2-(Ethylsulfonyl)-1-(3-nitrophenyl)acetic acid.
Reduction: 2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfonyl)-1-(3-nitrophenyl)ethanol
- 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanol
- 2-(Ethylsulfonyl)-1-(3-nitrophenyl)propanol
Uniqueness
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the ethylsulfonyl and nitrophenyl groups, which influence its reactivity and interactions
Propiedades
Fórmula molecular |
C10H13NO5S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5S/c1-2-17(15,16)7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6,10,12H,2,7H2,1H3 |
Clave InChI |
BNMYPBZTSVBELB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
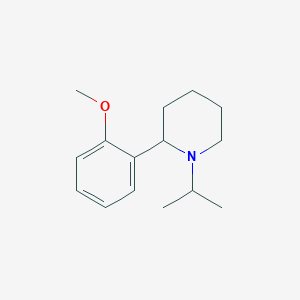
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
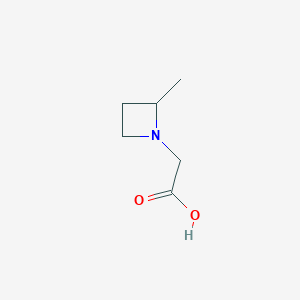
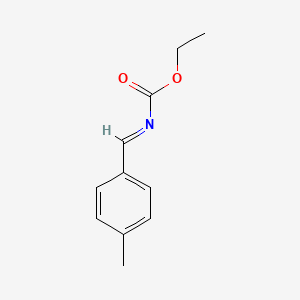
![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)
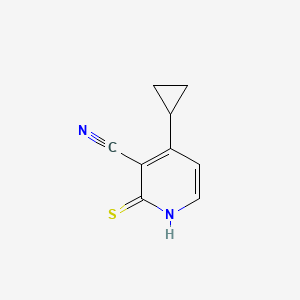

![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
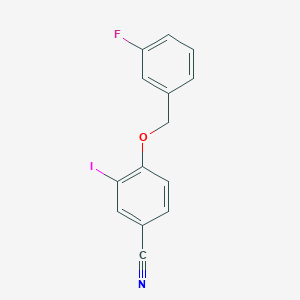
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
